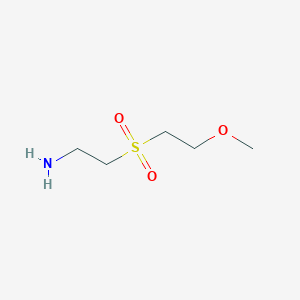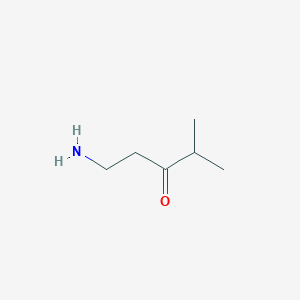
1-Amino-4-methylpentan-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Amino-4-methylpentan-3-one is an organic compound with the molecular formula C6H13NO It is a derivative of pentanone, where one of the hydrogen atoms in the methyl group is replaced by an amino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Amino-4-methylpentan-3-one can be synthesized through several methods. One common approach involves the reaction of 4-methylpentan-2-one with ammonia under specific conditions to yield the desired product. Another method includes the reductive amination of 4-methylpentan-2-one using ammonia and a reducing agent such as sodium cyanoborohydride.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reductive amination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Amino-4-methylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Oxo derivatives such as 4-methylpentan-3-one.
Reduction: Secondary amines like 1,4-diamino-4-methylpentane.
Substitution: Various substituted amines depending on the reagents used.
Aplicaciones Científicas De Investigación
1-Amino-4-methylpentan-3-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism by which 1-amino-4-methylpentan-3-one exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and participate in various biochemical reactions. The compound may act as a substrate for enzymes, influencing metabolic pathways and cellular functions.
Comparación Con Compuestos Similares
1-Amino-3-methylpentan-2-one: Another derivative of pentanone with similar properties.
4-Amino-4-methylpentan-2-one: A structurally related compound with different substitution patterns.
Uniqueness: 1-Amino-4-methylpentan-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C6H13NO |
|---|---|
Peso molecular |
115.17 g/mol |
Nombre IUPAC |
1-amino-4-methylpentan-3-one |
InChI |
InChI=1S/C6H13NO/c1-5(2)6(8)3-4-7/h5H,3-4,7H2,1-2H3 |
Clave InChI |
JANHZFWNAMWADV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(=O)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


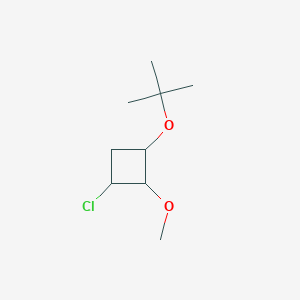
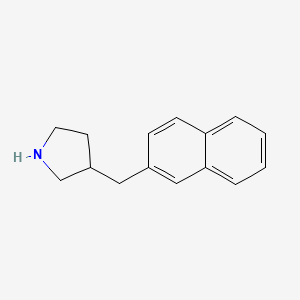
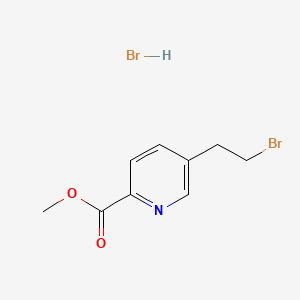
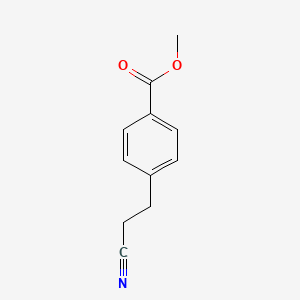
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1H-pyrazole-3-carboxylic acid hydrochloride](/img/structure/B15310976.png)

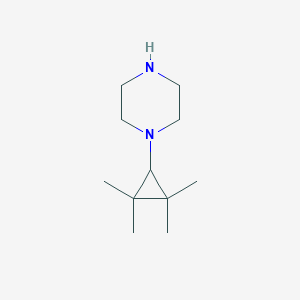
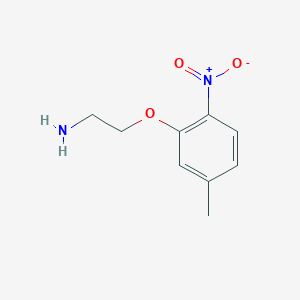
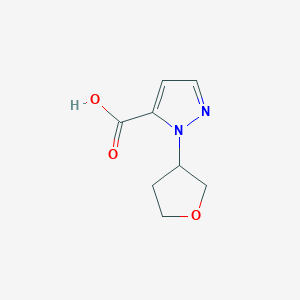
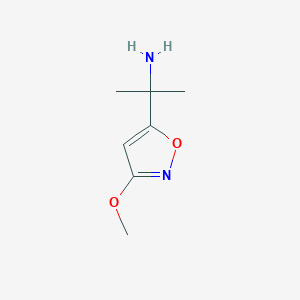
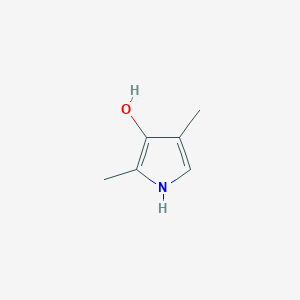
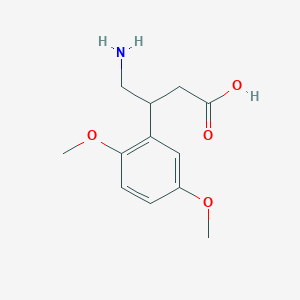
![Methyl 2-methyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-4-carboxylate](/img/structure/B15311027.png)
